

Sourcing and Application of Research-Grade AZD084: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AZ084	
Cat. No.:	B10818709	Get Quote

For researchers, scientists, and drug development professionals, the selective and potent CCR8 antagonist AZD084 presents a compelling tool for investigating the complexities of immune regulation in oncology and inflammatory diseases. This document provides detailed application notes and protocols for the effective sourcing and utilization of research-grade AZD084, ensuring reliable and reproducible experimental outcomes.

Sourcing and Quality Control of Research-Grade AZD084

The procurement of high-purity, well-characterized small molecules is paramount for the integrity of any research endeavor. For research-grade AZD084, several reputable suppliers cater to the scientific community.

Recommended Suppliers:

Potential suppliers for research-grade AZD084 include, but are not limited to:

- InvivoChem: Lists AZD084 as a CCR8 antagonist.
- AbMole BioScience: Offers AZD084 and specifies its role as a potent and selective CCR8 antagonist.[1]
- MedChemExpress: Provides AZD084 with information on its mechanism and in vivo studies.
 [2]



- BLDpharm: A supplier of a wide range of research chemicals.[3]
- Spectrum Chemical: A global supplier of high-quality chemicals for research.[4]
- Fisher Scientific: A comprehensive supplier of laboratory chemicals and reagents.[5]

When selecting a supplier, it is crucial to request and scrutinize the Certificate of Analysis (CoA). This document is a testament to the quality and purity of the compound.

Key Parameters to Verify on the Certificate of Analysis:

- Identity: Confirmed by methods such as ¹H-NMR and Mass Spectrometry.
- Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and should ideally be ≥98%.
- Solubility: Information on suitable solvents and concentrations.
- Appearance: Physical state and color.
- Storage Conditions: Recommended temperature and handling instructions to maintain compound stability.

Mechanism of Action and Signaling Pathway

AZD084 is a potent, selective, and orally active allosteric antagonist of the C-C chemokine receptor 8 (CCR8).[2] CCR8, a G protein-coupled receptor (GPCR), is a key player in immune cell trafficking and function. Its primary endogenous ligand is C-C motif chemokine 1 (CCL1). The CCL1-CCR8 signaling axis is particularly crucial in the tumor microenvironment (TME), where it promotes the recruitment and suppressive function of regulatory T cells (Tregs), thereby dampening anti-tumor immune responses.[1][3][6]

Upon CCL1 binding, CCR8 activates Gαi-type G proteins, initiating a cascade of downstream signaling events. AZD084, as an allosteric antagonist, binds to a site on the receptor distinct from the ligand-binding site, inducing a conformational change that prevents receptor activation and subsequent signaling.

Key Downstream Signaling Pathways Inhibited by AZD084:

Methodological & Application



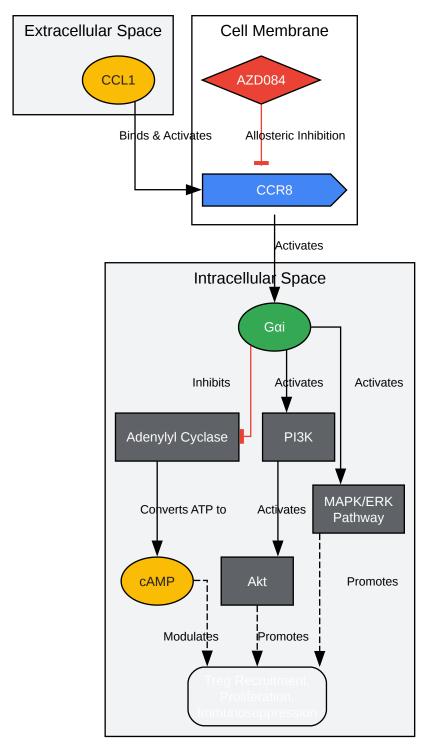


- Gαi-Mediated Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which can modulate the activity of Protein Kinase A (PKA).[7]
- Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: CCR8 activation can lead to the activation of the PI3K/Akt pathway, which is involved in cell survival and proliferation.
- Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK)
 Pathway: This pathway is also activated by CCR8 signaling and plays a role in cell proliferation, differentiation, and survival.[7]

By blocking these pathways, AZD084 effectively inhibits the chemotaxis, proliferation, and immunosuppressive functions of CCR8-expressing cells, most notably tumor-infiltrating Tregs.



CCR8 Signaling Pathway and Inhibition by AZD084



Click to download full resolution via product page

CCR8 Signaling and AZD084 Inhibition



Application Notes and Experimental Protocols

AZD084 is a versatile tool for studying CCR8 biology in various contexts, including oncology and inflammation. Below are detailed protocols for key applications.

In Vitro Characterization of AZD084

Table 1: In Vitro Activity of AZD084

Parameter	Value	Cell Type/Assay Condition	Reference
Ki	0.9 nM	CCR8	[2]
IC50 (Chemotaxis)	1.3 nM	AML cells	[2]
IC50 (Chemotaxis)	4.6 nM	Dendritic cells	[2]
IC50 (Chemotaxis)	5.7 nM	T cells	[2]

Protocol 1: In Vitro Treg Suppression Assay

This assay assesses the ability of AZD084 to inhibit the suppressive function of Tregs on effector T cell (Teff) proliferation.

Materials:

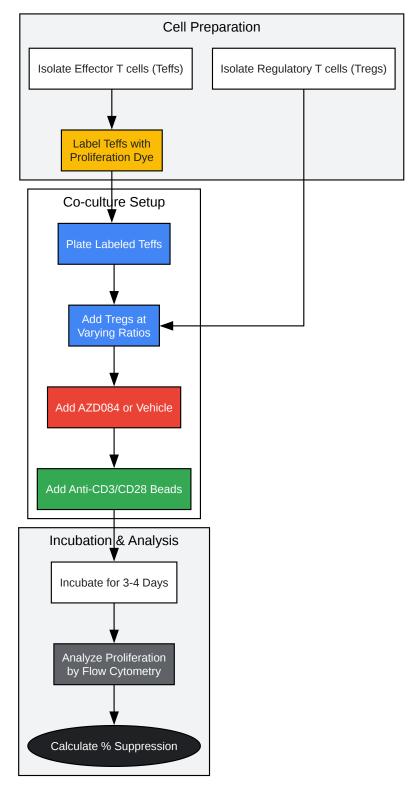
- AZD084 (dissolved in DMSO, then diluted in culture medium)
- Isolated CD4+CD25+ Tregs and CD4+CD25- or CD8+ Teffs
- T cell activation beads (e.g., anti-CD3/CD28)
- Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
- Complete RPMI-1640 medium
- 96-well round-bottom plates

Procedure:



- Label Teffs: Resuspend Teffs at 1 x 10⁶ cells/mL in PBS and label with CFSE (e.g., 5 µM) or CellTrace™ Violet according to the manufacturer's protocol. Quench the staining and wash the cells.
- · Co-culture Setup:
 - Plate the labeled Teffs at a constant number per well (e.g., 5 x 10⁴ cells).
 - Add Tregs at varying Treg:Teff ratios (e.g., 1:1, 1:2, 1:4, 1:8). Include a control with no Tregs.
 - Add AZD084 at various concentrations to the designated wells. Include a vehicle control (DMSO).
 - Add T cell activation beads at the recommended concentration.
 - Bring the final volume in each well to 200 μL with complete culture medium.
- Incubation: Incubate the plate for 3-4 days at 37°C in a humidified CO2 incubator.
- Analysis:
 - Harvest the cells and stain with a viability dye and antibodies for T cell markers (e.g., CD4, CD8) if necessary.
 - Analyze Teff proliferation by flow cytometry, gating on the live, Teff population and assessing the dilution of the proliferation dye.
 - Calculate the percentage of suppression for each condition relative to the no-Treg control.





Treg Suppression Assay Workflow

Click to download full resolution via product page

Treg Suppression Assay Workflow

Methodological & Application



Protocol 2: Chemotaxis Assay

This assay measures the ability of AZD084 to block the migration of CCR8-expressing cells towards a CCL1 gradient.

Materials:

- AZD084
- Recombinant human or mouse CCL1
- CCR8-expressing cells (e.g., primary T cells, or a cell line engineered to express CCR8)
- Chemotaxis chamber (e.g., Boyden chamber with 5 μm pore size inserts for lymphocytes)
- Serum-free medium

Procedure:

- Cell Preparation: Starve the CCR8-expressing cells in serum-free medium for 2-4 hours.
 Resuspend the cells in serum-free medium containing different concentrations of AZD084 or vehicle control.
- Chamber Setup:
 - In the lower wells of the chemotaxis plate, add serum-free medium containing CCL1 (chemoattractant). Include wells with serum-free medium only as a negative control.
 - Place the inserts into the wells.
 - Add the cell suspension (pre-incubated with AZD084 or vehicle) to the top of the inserts.
- Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator.
- Analysis:
 - Remove the inserts and wipe off the non-migrated cells from the top of the membrane with a cotton swab.



- Fix and stain the migrated cells on the bottom of the membrane.
- Count the number of migrated cells in several fields of view under a microscope.
 Alternatively, use a fluorescent dye to label the cells and quantify migration using a plate reader.

In Vivo Evaluation of AZD084

Table 2: Summary of In Vivo Studies with AZD084 in Mouse Models

Mouse Model	Treatment Regimen	Key Findings	Reference
Subcutaneous LLC tumor model (C57BL/6J mice)	5 mg/kg, i.p., every third day for 9 or 21 days	Inhibited Treg differentiation and tumor cell colonization of the lungs. Reduced the number of CD4+Foxp3+ Tregs in the lungs.	[2]
Female Balb/C mice, male Wistar rats, female Beagle dogs	Single intravenous injection	Bioavailability >70% in rats.	[2]

Protocol 3: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of AZD084 in an immunocompetent mouse model.

Materials:

- AZD084 formulated for in vivo administration (e.g., in a solution suitable for intraperitoneal injection or oral gavage)
- Syngeneic tumor cells (e.g., CT26, MC38)
- Immunocompetent mice (e.g., BALB/c, C57BL/6)



Calipers for tumor measurement

Procedure:

- Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells) into the flank of the mice.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
- Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, AZD084 at different doses).
- Drug Administration: Administer AZD084 according to the planned schedule (e.g., daily, every other day) and route (e.g., i.p., p.o.).
- Efficacy and Toxicity Monitoring:
 - Continue to measure tumor volume and body weight 2-3 times per week.
 - Monitor the mice for any signs of toxicity.
- Study Endpoint: The study can be terminated when tumors in the control group reach a
 predetermined size, or after a specific duration.
- Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested
 for analysis of immune cell populations by flow cytometry, with a particular focus on the
 frequency and phenotype of tumor-infiltrating Tregs.



In Vivo Efficacy Study Workflow Implant Syngeneic Tumor Cells **Monitor Tumor Growth** Randomize Mice into **Treatment Groups** Administer AZD084 or Vehicle **Monitor Tumor Volume** & Body Weight Study Endpoint Pharmacodynamic Analysis (e.g., Flow Cytometry)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Isolation and Analysis of Tumor-Infiltrating Treg [ouci.dntb.gov.ua]
- 2. Frontiers | Regulatory T Cells Suppress Effector T Cell Proliferation by Limiting Division Destiny [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CCR8 antagonist suppresses liver cancer progression via turning tumor-infiltrating Tregs into less immunosuppressive phenotype PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of inflammatory cytokines by multicytokine assay in tears of patients with glaucoma topically treated with chronic drugs PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Analysis of Tumor-Infiltrating Treg PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sourcing and Application of Research-Grade AZD084: A
 Technical Guide for Scientists]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b10818709#sourcing-and-purchasing-research-grade-az084]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com